5-{[(4-ethoxyphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a sulfamoyl group attached to an ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrazole derivative with a sulfonamide reagent, such as chlorosulfonic acid or sulfonyl chloride, in the presence of a base like pyridine.
Attachment of the Ethoxyphenyl Moiety: The ethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where the ethoxyphenyl halide reacts with the pyrazole derivative in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid
- 5-[(4-ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid
- 5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide
Uniqueness
5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13N3O5S |
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Molecular Weight |
311.32 g/mol |
IUPAC Name |
5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N3O5S/c1-2-20-9-5-3-8(4-6-9)15-21(18,19)11-10(12(16)17)7-13-14-11/h3-7,15H,2H2,1H3,(H,13,14)(H,16,17) |
InChI Key |
DPHQXCMZQVFNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)O |
Origin of Product |
United States |
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